Butoxybenzene

Description

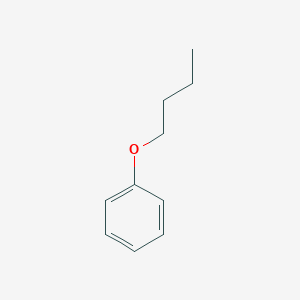

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNONBGXNFCTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022149 | |

| Record name | Butyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-79-0 | |

| Record name | Butyl phenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H804A5426K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butoxybenzene via the Williamson Ether Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of butoxybenzene, a valuable intermediate in organic synthesis, through the robust and widely applicable Williamson ether synthesis. This document details the underlying chemical principles, provides meticulous experimental protocols, and presents key quantitative and qualitative data to support researchers in the successful preparation and characterization of this compound.

Core Principles: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific synthesis, a phenoxide ion, generated by the deprotonation of phenol (B47542) with a suitable base, acts as the nucleophile. This nucleophile then attacks the electrophilic carbon of an n-butyl halide, leading to the formation of this compound and a salt byproduct.

The general reaction scheme is as follows:

-

Phenoxide Formation: C₆H₅OH + Base → C₆H₅O⁻Na⁺ + HB⁺

-

Nucleophilic Attack: C₆H₅O⁻Na⁺ + CH₃(CH₂)₃-Br → C₆H₅O(CH₂)₃CH₃ + NaBr

For a successful SN2 reaction and high yield of the desired ether, a primary alkyl halide is crucial. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base like the phenoxide ion.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product involved in the Williamson ether synthesis of this compound.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Phenol | C₆H₆O | 94.11 | 181.7 | 40.5 | 1.07 |

| n-Butyl Bromide | C₄H₉Br | 137.02 | 101.6 | -112 | 1.275 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | 1388 | 318 | 2.13 |

| This compound | C₁₀H₁₄O | 150.22 | 210.3 | -19 | 0.935[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ ~ 0.95 (t, 3H, -CH₃), ~1.48 (m, 2H, -CH₂-CH₃), ~1.75 (m, 2H, -O-CH₂-CH₂ -), ~3.95 (t, 2H, -O-CH₂-), 6.85-7.30 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~ 13.9 (-CH₃), ~19.3 (-CH₂-CH₃), ~31.4 (-O-CH₂-CH₂ -), ~67.6 (-O-CH₂-), ~114.5 (Ar-C), ~120.8 (Ar-C), ~129.4 (Ar-C), ~159.2 (Ar-C-O) |

| FTIR (Liquid Film, cm⁻¹) | ~3060-3030 (C-H, aromatic), ~2960-2870 (C-H, aliphatic), ~1600, ~1500 (C=C, aromatic), ~1245 (C-O, aryl ether), ~1175 (C-O, alkyl ether) |

| Mass Spectrometry (EI) | m/z (%): 150 (M⁺, 18.4), 94 (100), 77 (7.4), 66 (5.5), 65 (5.3), 41 (8.3), 29 (11.2)[1] |

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below: a conventional Williamson ether synthesis and a method employing phase-transfer catalysis.

Conventional Williamson Ether Synthesis Protocol

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH) pellets

-

n-Butyl bromide

-

Ethanol (B145695) (absolute)

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Phenoxide Formation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a stoichiometric amount of sodium hydroxide in absolute ethanol with gentle heating and stirring. Once dissolved, add an equimolar amount of phenol to the solution to form sodium phenoxide.

-

Alkylation: To the stirred solution of sodium phenoxide, add a slight excess (1.1 equivalents) of n-butyl bromide dropwise through the condenser.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.

-

Washing: Separate the organic layer. Wash the organic layer sequentially with a 5% sodium hydroxide solution (to remove any unreacted phenol), followed by water, and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound. Collect the fraction boiling at approximately 87 °C at 9 mmHg.[1]

Phase-Transfer Catalysis (PTC) Protocol

Phase-transfer catalysis offers an alternative, often more efficient, method for synthesis, especially in biphasic systems.

Materials:

-

Phenol

-

Sodium hydroxide (50% aqueous solution)

-

n-Butyl bromide

-

Toluene

-

Tetrabutylammonium (B224687) bromide (TBAB) - Phase-Transfer Catalyst

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Equipment:

-

Round-bottom flask with a mechanical stirrer

-

Addition funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add phenol and toluene.

-

Addition of Base and Catalyst: To the stirring solution, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 1-5 mol%).

-

Alkylation: Add n-butyl bromide dropwise to the vigorously stirred biphasic mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Continue stirring vigorously at room temperature or with gentle heating (40-50 °C) for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with a 5% sodium hydroxide solution, followed by water, and then brine.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation as described in the conventional protocol.

Workflow and Reaction Mechanism Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying reaction mechanism.

Caption: Experimental workflow for the conventional synthesis of this compound.

Caption: The SN2 reaction mechanism for the synthesis of this compound.

Safety Precautions

-

Phenol: Toxic and corrosive. Avoid skin contact and inhalation.

-

Sodium Hydroxide: Corrosive. Causes severe burns.

-

n-Butyl Bromide: Flammable and a lachrymator.

-

Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.

References

Spectroscopic Analysis of Butoxybenzene: A Technical Guide to ¹H and ¹³C NMR Data

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for butoxybenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the molecular assignments.

Introduction to this compound NMR Spectroscopy

This compound (C₁₀H₁₄O) is an organic compound consisting of a benzene (B151609) ring substituted with a butoxy group.[1] NMR spectroscopy is a powerful analytical technique for determining the structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. The following sections provide the assigned chemical shifts, multiplicities, and coupling constants for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the butoxy group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (ortho) | 6.88 | d (doublet) | 8.8 | 2H |

| H-3', H-5' (meta) | 7.25 | t (triplet) | 8.8 | 2H |

| H-4' (para) | 6.91 | t (triplet) | 7.3 | 1H |

| H-1 (α-CH₂) | 3.95 | t (triplet) | 6.5 | 2H |

| H-2 (β-CH₂) | 1.76 | quintet | 6.9 | 2H |

| H-3 (γ-CH₂) | 1.50 | sextet | 7.4 | 2H |

| H-4 (δ-CH₃) | 0.98 | t (triplet) | 7.4 | 3H |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, four for the aromatic carbons and four for the aliphatic carbons of the butoxy group.

Table 2: ¹³C NMR Data for this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1' (ipso) | 159.2 |

| C-2', C-6' (ortho) | 114.5 |

| C-3', C-5' (meta) | 129.4 |

| C-4' (para) | 120.5 |

| C-1 (α-CH₂) | 67.7 |

| C-2 (β-CH₂) | 31.4 |

| C-3 (γ-CH₂) | 19.3 |

| C-4 (δ-CH₃) | 13.9 |

Note: Chemical shifts are reported in ppm relative to TMS.[2]

Experimental Protocols

The following is a generalized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice.[3][4]

-

Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C NMR).[5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

4.2 NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[6][7]

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[7]

-

Spectral Width: Approximately 12-16 ppm.[7]

-

Acquisition Time: Around 2-3 seconds.[7]

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.[7]

-

Temperature: 298 K (25 °C).[7]

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to yield singlets for all carbon signals.[7]

-

Spectral Width: Approximately 220-240 ppm.[7]

-

Acquisition Time: Around 1-2 seconds.[7]

-

Relaxation Delay (d1): 2 seconds.[7]

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

4.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks to identify their chemical shifts.

Visualization of this compound NMR Assignments

The following diagram illustrates the structure of this compound with the assigned proton and carbon atom numbering corresponding to the data presented in the tables.

Caption: Structure of this compound with atom numbering for NMR assignments.

References

Butoxybenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Whitepaper on Butoxybenzene (CAS No: 1126-79-0)

Abstract

This technical guide provides a detailed overview of this compound, a significant chemical intermediate in various fields, including organic synthesis and materials science. With a focus on its applications in research and drug development, this document consolidates essential data on its physicochemical properties, spectroscopic profile, and established experimental protocols for its synthesis and functionalization. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering structured data, detailed methodologies, and visual representations of relevant chemical and biological processes.

Core Chemical and Physical Properties

This compound, also known as n-butyl phenyl ether, is an organic compound with the chemical formula C10H14O.[1] It is a colorless liquid at room temperature and is characterized by its utility as a solvent and a synthetic intermediate.[2] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 1126-79-0[1] |

| Molecular Formula | C10H14O[1] |

| Molecular Weight | 150.22 g/mol [1][3] |

| IUPAC Name | This compound[1] |

| Synonyms | n-Butyl phenyl ether, Phenyl butyl ether, 1-Phenoxybutane[1] |

| Canonical SMILES | CCCCOC1=CC=CC=C1[1] |

| InChI Key | YFNONBGXNFCTMM-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear, colorless liquid[4] |

| Melting Point | -19 °C[4] |

| Boiling Point | 210.3 °C[4] |

| Density | 0.935 g/mL at 25 °C[4] |

| Flash Point | 82 °C (180 °F)[4] |

| Refractive Index (n20/D) | 1.497[4] |

| Water Solubility | 36.6 mg/L at 20 °C |

Spectroscopic Data Summary

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of its characteristic spectral data is presented below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data / Peaks (m/z or cm⁻¹) / Chemical Shifts (ppm) |

| Mass Spectrometry (MS) | Molecular Ion (M+): 150. Key Fragments: 94, 41, 39, 29.[3][5] |

| Infrared (IR) Spectroscopy | C-O-C stretch (~1245 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C bends (~1600, 1500 cm⁻¹).[6][7][8] |

| ¹H NMR (Proton NMR) | Aromatic protons (~6.8-7.3 ppm), -OCH₂- protons (~3.9 ppm, triplet), -CH₂- protons (~1.7 ppm, quintet), -CH₂- protons (~1.4 ppm, sextet), -CH₃ protons (~0.9 ppm, triplet).[9][10] |

| ¹³C NMR (Carbon NMR) | Aromatic carbons (~114, 120, 129, 159 ppm), -OCH₂- carbon (~67 ppm), -CH₂- carbons (~19, 31 ppm), -CH₃ carbon (~14 ppm).[11][12] |

Experimental Protocols

Detailed methodologies for the synthesis and functionalization of this compound are crucial for its practical application in research and development.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. This protocol details the synthesis of this compound from phenol (B47542) and a butyl halide.

Workflow for Williamson Ether Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

-

Phenol

-

1-Bromobutane (or 1-Iodobutane)

-

Sodium metal or Sodium Hydroxide

-

Absolute Ethanol

-

Diethyl ether

-

5% Sodium Hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride or magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 0.25 gram-equivalents of metallic sodium in 300 mL of absolute ethanol. This should be done under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Sodium Phenoxide: To the sodium ethoxide solution, add a solution of phenol (1 equivalent) dissolved in a minimal amount of absolute ethanol.

-

Nucleophilic Substitution: Add 1-bromobutane (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with constant stirring for approximately 5 hours, ensuring the exclusion of moisture.

-

Work-up:

-

After cooling, distill off the majority of the ethanol.

-

Pour the cooled residue into 100 mL of 5% aqueous sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with diethyl ether.

-

Combine the organic extracts and wash them with water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.[4]

-

Functionalization via Friedel-Crafts Acylation

This compound can be functionalized through electrophilic aromatic substitution reactions like Friedel-Crafts acylation. This is a key step in using this compound as an intermediate for more complex molecules, such as aryl-keto amino acids, which are of interest in drug development.[1][13]

General Workflow for Friedel-Crafts Acylation

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound(1126-79-0) MS [m.chemicalbook.com]

- 3. Butyl phenyl ether | C10H14O | CID 14311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1126-79-0 [chemicalbook.com]

- 5. Benzene, butoxy- [webbook.nist.gov]

- 6. Benzene, butoxy- [webbook.nist.gov]

- 7. Benzene, butoxy- [webbook.nist.gov]

- 8. Benzene, butoxy- [webbook.nist.gov]

- 9. This compound(1126-79-0) 1H NMR spectrum [chemicalbook.com]

- 10. 1-tert-Butoxy-4-chlorobenzene(18995-35-2) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(1126-79-0) 13C NMR [m.chemicalbook.com]

- 12. Butylbenzene(104-51-8) 13C NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

Solubility of Butoxybenzene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butoxybenzene in a range of common organic solvents. This compound, a phenyl ether, is a versatile organic compound utilized in various applications, including as a solvent and an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility characteristics is crucial for process development, formulation, and quality control in research and industrial settings.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a nonpolar benzene (B151609) ring attached to a moderately polar ether group with a butyl chain—and the principle of "like dissolves like," this compound is expected to be readily soluble in most common organic solvents.

One source indicates that this compound is soluble in alcohol and diethyl ether.[1] Another resource states its solubility in organic solvents like ethanol (B145695) and ether without providing specific values.[2] Its solubility in water is reported to be 36.6 mg/L at 20°C.[3]

The following tables summarize the available quantitative and qualitative solubility data for this compound in various common organic solvents. Where specific quantitative data is unavailable, the expected miscibility based on general principles of chemical solubility is provided.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Chemical Formula | Solubility/Miscibility | Temperature (°C) |

| Alcohols | Methanol | CH₃OH | Miscible (Expected) | 20-25 |

| Ethanol | C₂H₅OH | Soluble/Miscible[1][2] | 20-25 | |

| Isopropanol | C₃H₇OH | Miscible (Expected) | 20-25 | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble/Miscible[1][3] | 20-25 |

| Ketones | Acetone | CH₃COCH₃ | Miscible (Expected) | 20-25 |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Miscible (Expected) | 20-25 |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Miscible (Expected) | 20-25 |

| Benzene | C₆H₆ | Miscible (Expected) | 20-25 | |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Miscible (Expected) | 20-25 |

| Carbon Tetrachloride | CCl₄ | Miscible (Expected) | 20-25 | |

| Aqueous | Water | H₂O | 36.6 mg/L[3] | 20 |

Note: "Miscible (Expected)" indicates that while specific quantitative data was not found, the chemical properties of this compound and the respective solvent suggest they are fully miscible in all proportions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility and miscibility of a liquid compound like this compound in organic solvents. These protocols are synthesized from established methods such as the OECD Test Guideline 105 (for water solubility, adaptable for organic solvents) and the shake-flask method.[4][5][6][7]

Protocol for Determining Miscibility of this compound (Liquid-Liquid System)

This protocol is designed to determine if this compound is miscible with a given liquid organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent to be tested (analytical grade)

-

Calibrated glass test tubes with stoppers

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or shaker

-

Constant temperature water bath

Procedure:

-

Preparation: Label a series of test tubes for each solvent to be tested. Ensure all glassware is clean and dry.

-

Initial Mixing: In a test tube, add a specific volume of the organic solvent (e.g., 5 mL). To this, add an equal volume of this compound (5 mL).

-

Equilibration: Stopper the test tube and vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: Place the test tube in a rack at a controlled temperature (e.g., 25°C) and allow it to stand undisturbed for at least one hour.

-

Analysis: Visually inspect the mixture for the presence of a single, clear, homogeneous phase or for the formation of two distinct layers.

-

Miscible: If a single, clear phase is observed, the two liquids are miscible under the tested conditions.

-

Immiscible or Partially Miscible: If two distinct layers form, the liquids are immiscible. If the volume of the layers has changed from the initial volumes, they are partially miscible.

-

-

Confirmation (Optional): To confirm miscibility across all proportions, the experiment can be repeated with varying ratios of this compound to the solvent (e.g., 1:9, 1:4, 3:2, etc.).

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol is adapted from the widely recognized shake-flask method and can be used to determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (analytical grade)

-

Organic solvent (analytical grade)

-

Flasks with screw caps (B75204) or ground glass stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge (if necessary for phase separation)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector for quantification.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent (e.g., 25 mL). The excess is crucial to ensure that a saturated solution is formed.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 ± 1°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the optimal equilibration time, but 24 to 48 hours is typical.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled environment for at least 24 hours to allow the undissolved this compound to separate.

-

Alternatively, for faster separation, centrifuge an aliquot of the mixture at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample from the clear, supernatant (saturated) layer using a pipette.

-

Filter the sample through a syringe filter to remove any remaining undissolved micro-droplets.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.

-

Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflow for determining the solubility and miscibility of this compound.

Caption: Workflow for Determining Liquid-Liquid Miscibility.

Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).

References

- 1. butyl phenyl ether, 1126-79-0 [thegoodscentscompany.com]

- 2. Benzene, butoxy- (CAS 1126-79-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 1126-79-0 [chemicalbook.com]

- 4. kbcc.cuny.edu [kbcc.cuny.edu]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. filab.fr [filab.fr]

Butoxybenzene: An Examination of Molecular Structure and Crystallography

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure and molecular geometry of butoxybenzene. Despite a comprehensive search of scientific databases and literature, no experimentally determined crystal structure for this compound has been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles, are not available.

In the absence of experimental data, this document provides a theoretical overview of this compound's molecular geometry, a generalized experimental protocol for X-ray crystallography as a representative method for structure determination, and a computed visualization of the molecule.

Molecular and Physical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₄O.[1][2] It is also known as n-butyl phenyl ether.[1] The molecule consists of a butyl group attached to a benzene (B151609) ring via an ether linkage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [3][4] |

| CAS Number | 1126-79-0 | [1][2] |

| Melting Point | -19 °C | [4] |

| Boiling Point | 210.3 °C | [4] |

| Density | 0.935 g/mL at 25 °C | [4] |

Theoretical Molecular Geometry

While precise, experimentally determined bond lengths and angles for this compound are unavailable, a theoretical structure can be visualized. The geometry is dictated by the hybridization of its constituent atoms. The benzene ring is planar with sp² hybridized carbon atoms, leading to C-C-C bond angles of approximately 120°. The oxygen atom in the ether linkage is sp³ hybridized, resulting in a bent geometry around the oxygen. The butyl group will adopt a staggered conformation to minimize steric hindrance.

Due to the lack of published experimental or computational studies providing optimized geometric parameters, a table of bond lengths and angles cannot be presented.

Visualization of Molecular Structure

The following diagram illustrates the expected connectivity and arrangement of atoms in the this compound molecule.

Caption: Molecular structure of this compound.

Experimental Protocol: X-ray Crystallography (Generalized)

Should a crystalline sample of this compound be obtained, single-crystal X-ray diffraction would be the definitive method to determine its crystal structure and molecular geometry. The following outlines a general experimental protocol.

1. Crystal Growth:

-

Slow evaporation of a suitable solvent (e.g., ethanol, hexane) from a saturated solution of this compound at a constant, cool temperature.

-

Other methods include vapor diffusion and cooling crystallization.

-

The goal is to obtain a single, well-ordered crystal of sufficient size and quality.

2. Crystal Mounting:

-

A suitable crystal is selected under a microscope.

-

The crystal is mounted on a goniometer head, typically using a cryoprotectant and flash-cooling in a stream of liquid nitrogen to prevent radiation damage.

3. Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.

-

A full dataset is collected by rotating the crystal through a range of angles.

4. Data Processing:

-

The raw diffraction data is integrated to determine the intensity of each reflection.

-

Corrections are applied for factors such as polarization, absorption, and crystal decay.

-

The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

5. Structure Solution and Refinement:

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial model of the molecule is built into the electron density map.

-

The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

6. Structure Validation:

-

The final structure is validated using various crystallographic checks to ensure its chemical and geometric reasonableness.

-

The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Logical Workflow for Structure Determination

The process from obtaining a compound to determining its crystal structure follows a logical progression.

Caption: General workflow for crystal structure determination.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Butoxybenzene at Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of butoxybenzene (C₁₀H₁₄O) at standard conditions (298.15 K and 1 bar). The information presented herein is curated for researchers, scientists, and professionals in drug development who require accurate and reliable data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental methodologies for their determination, and provides visualizations of the logical workflow involved in acquiring these essential parameters.

Core Thermodynamic Properties of this compound

The thermodynamic properties of this compound are fundamental to understanding its behavior in chemical reactions, its phase equilibria, and its potential interactions in various systems. The following tables summarize the key thermodynamic data for this compound in both its liquid and gaseous states at standard conditions.

Table 1: Standard Thermodynamic Properties of this compound (liquid phase) at 298.15 K and 1 bar

| Thermodynamic Property | Symbol | Value | Units | Source |

| Standard Molar Enthalpy of Formation | ΔfH°(l) | -235.2 | kJ/mol | [1] |

| Standard Molar Entropy | S°(l) | Value not directly available | J/(mol·K) | |

| Standard Molar Gibbs Free Energy of Formation | ΔfG°(l) | Value not directly available | kJ/mol | |

| Molar Heat Capacity at Constant Pressure | Cp(l) | Value not directly available | J/(mol·K) |

Table 2: Standard Thermodynamic Properties of this compound (gas phase) at 298.15 K and 1 bar

| Thermodynamic Property | Symbol | Value | Units | Source |

| Standard Molar Enthalpy of Formation | ΔfH°(g) | -179.7 | kJ/mol | [1] |

| Standard Molar Entropy | S°(g) | Value not directly available | J/(mol·K) | |

| Ideal Gas Heat Capacity | Cp(g) | Data available over a temperature range | J/(mol·K) | [1] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG°(g) | Value not directly available | kJ/mol |

Note: While specific values for the standard molar entropy and Gibbs free energy of formation for the liquid and gaseous phases at 298.15 K are not explicitly listed in readily available databases, the NIST/TRC Web Thermo Tables indicate the availability of entropy data as a function of temperature.[1] These values can be derived from the provided data or determined experimentally.

Experimental Protocols for a Generic Aromatic Ether

Determination of the Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic liquid such as this compound is typically determined indirectly through its enthalpy of combustion.

1. Combustion Calorimetry:

-

Apparatus: A high-precision isoperibol or adiabatic bomb calorimeter is used. The bomb is a constant-volume, high-pressure stainless steel vessel.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside the bomb.

-

A cotton fuse is attached to an ignition wire, with its end in contact with the sample.

-

The bomb is sealed and pressurized with a known excess of pure oxygen (typically to around 30 atm).

-

The bomb is submerged in a known mass of water in the calorimeter jacket.

-

The initial temperature of the water is recorded with high precision.

-

The sample is ignited by passing a current through the ignition wire.

-

The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

-

Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The energy equivalent of the calorimeter (calorimeter constant) is determined separately using a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample at constant volume (ΔcU) is then calculated.

-

Correction to Standard State: Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for converting the energy of combustion at constant volume to the enthalpy of combustion at constant pressure (ΔcH°).

-

Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of the Standard Molar Entropy (S°) and Heat Capacity (Cp)

The standard molar entropy and heat capacity are determined using adiabatic calorimetry from very low temperatures up to the desired temperature.

1. Adiabatic Calorimetry:

-

Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell surrounded by an adiabatic shield, with the temperature of the shield precisely controlled to match the temperature of the sample cell.

-

Procedure:

-

A known mass of the purified this compound sample is placed in the sample cell.

-

The sample is cooled to a very low temperature, typically near absolute zero (using liquid helium or nitrogen).

-

A series of precisely measured electrical energy inputs are supplied to the sample, causing its temperature to rise in small increments.

-

The temperature of the sample is carefully measured after each energy input, once thermal equilibrium is reached.

-

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity at each temperature is calculated from the amount of electrical energy supplied and the resulting temperature rise.

-

Standard Molar Entropy (S°): The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near 0 K to 298.15 K. The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this integration. If the substance is a glass at low temperatures, a correction for the residual entropy is necessary.

-

Determination of the Standard Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation can be determined through two primary methods:

1. From Enthalpy and Entropy:

-

Calculation: Once the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) have been determined experimentally, the standard Gibbs free energy of formation (ΔfG°) can be calculated using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔfS°

where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements in their standard states.

2. From Chemical Equilibria:

-

Procedure: This method involves studying a reaction where this compound is in equilibrium with other species for which the Gibbs free energies of formation are known. The equilibrium constant (K) for the reaction is determined experimentally.

-

Calculation: The standard Gibbs free energy change for the reaction (ΔrG°) is then calculated using the relationship:

ΔrG° = -RT ln(K)

From ΔrG° and the known ΔfG° values of the other reactants and products, the ΔfG° of this compound can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the core thermodynamic properties of an organic compound like this compound.

This guide provides a foundational understanding of the thermodynamic properties of this compound and the experimental methodologies used to determine them. For specific applications, it is recommended to consult the primary literature and critically evaluated databases for the most accurate and up-to-date information.

References

Electron-donating effects of the butoxy group on the benzene ring.

An In-depth Technical Guide to the Electron-Donating Effects of the Butoxy Group on the Benzene (B151609) Ring

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the butoxy group (–O(CH₂)₃CH₃) when attached to a benzene ring. Understanding these effects is critical for predicting reaction outcomes, designing novel molecular structures, and developing structure-activity relationships (SAR) in medicinal chemistry. The butoxy group, like other alkoxy groups, influences the electron density of the aromatic ring through a combination of resonance and inductive effects, thereby modifying its reactivity and spectroscopic properties.

Fundamental Electronic Effects: Resonance and Induction

The overall electronic influence of the butoxy group is a net effect of two opposing forces: the resonance effect (+R) and the inductive effect (-I).

-

Resonance Effect (+R): The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions. This effect is generally dominant and is responsible for the group's overall electron-donating character.

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to withdraw electron density from the attached carbon atom through the sigma (σ) bond.[1] This electron-withdrawing effect is transmitted through the sigma framework of the molecule.

The strong resonance donation outweighs the inductive withdrawal, leading to the butoxy group being classified as a net electron-donating group and a powerful activating group in reactions such as electrophilic aromatic substitution.

Caption: Logical relationship of the butoxy group's electronic effects.

Quantitative Analysis of Electron-Donating Effects

The electronic influence of a substituent can be quantified using several experimental parameters, most notably Hammett constants and spectroscopic data like ¹³C NMR chemical shifts.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[1] The substituent constant, sigma (σ), is a measure of the electronic effect of a particular substituent.

-

σₚ (sigma-para): A negative value indicates an electron-donating group that stabilizes a positive charge buildup at the para position.

-

σₘ (sigma-meta): This value is more influenced by the inductive effect. A positive value indicates electron withdrawal at the meta position.

The following table presents the Hammett constants for the closely related methoxy (B1213986) group, which serve as an excellent proxy for the butoxy group, as the electronic effects are dominated by the oxygen atom directly attached to the ring.

| Parameter | Value | Interpretation |

| σₚ | -0.24 | Strong electron-donating effect at the para position, primarily via resonance. |

| σₘ | +0.11 | Weak electron-withdrawing effect at the meta position, where resonance is not operative and the inductive effect dominates.[2] |

| Table 1: Hammett Substituent Constants for the Methoxy Group (as a proxy for Butoxy).[3] |

¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides direct evidence of the electron distribution within the benzene ring. Electron-donating groups shield the attached carbons (especially ortho and para), causing their signals to appear at a lower chemical shift (upfield) compared to unsubstituted benzene (128.5 ppm).

The table below summarizes the ¹³C NMR chemical shifts for butoxybenzene.

| Carbon Atom Position | Chemical Shift (ppm) | Comparison to Benzene (128.5 ppm) |

| C1 (ipso) | 159.2 | Deshielded due to direct attachment to the electronegative oxygen. |

| C2, C6 (ortho) | 114.6 | Strongly shielded, indicating increased electron density from resonance. |

| C3, C5 (meta) | 129.4 | Slightly deshielded, consistent with minor inductive withdrawal. |

| C4 (para) | 120.7 | Shielded, indicating increased electron density from resonance. |

| Table 2: ¹³C NMR Chemical Shifts for the Aromatic Carbons of this compound. |

Impact on Chemical Reactivity: Electrophilic Aromatic Substitution

The net electron-donating nature of the butoxy group makes the benzene ring significantly more nucleophilic and thus highly activated towards electrophilic aromatic substitution (SₑAr). The reaction proceeds much faster than with unsubstituted benzene, and substitution is directed to the ortho and para positions.

The mechanism involves the attack of the activated aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The stability of this intermediate determines the rate and regioselectivity of the reaction. For a butoxy-substituted ring, the intermediates formed from ortho and para attack are significantly more stable because the oxygen's lone pair can directly delocalize the positive charge.

Caption: Workflow for Electrophilic Aromatic Substitution on this compound.

The resonance structures below illustrate the superior stabilization of the arenium ion resulting from para attack. An additional, highly stable resonance contributor can be drawn where the positive charge is delocalized onto the oxygen atom, satisfying the octet rule for all atoms. This is not possible for meta attack.

Caption: Resonance stabilization of the arenium ion intermediate.

Experimental Protocols

Determination of Hammett Constants (σ)

The standard method for determining Hammett constants involves measuring the acid dissociation constants (Kₐ) of a series of substituted benzoic acids in water at 25°C.[2]

Objective: To determine the σₚ value for the butoxy group.

Materials:

-

4-Butoxybenzoic acid

-

Benzoic acid (reference compound)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (~0.05 M)

-

70:30 Ethanol-water solvent

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

Procedure:

-

Solution Preparation: Accurately weigh a precise amount (e.g., 4.0 x 10⁻⁴ mol) of 4-butoxybenzoic acid and dissolve it in 25 mL of the 70:30 ethanol-water solution in a beaker. Repeat for benzoic acid in a separate beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Initial Measurement: Record the initial pH of the acid solution before adding any titrant.

-

Titration: Titrate the acid solution with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.1-0.25 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is the point of maximum slope on the titration curve (pH vs. volume of NaOH added).

-

pKₐ Calculation: The pKₐ is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Kₐ Calculation: Calculate the acid dissociation constant using the formula: Kₐ = 10^(-pKₐ).

-

Hammett Constant Calculation: Determine the Hammett constant (σ) using the following equation, where K(X) is the Kₐ of the substituted benzoic acid and K(H) is the Kₐ of benzoic acid. By definition, the reaction constant (ρ) for this specific reaction is 1.[1] σ = log₁₀(K(X) / K(H))

This protocol provides a robust method for quantifying the electronic effect of the butoxy substituent.

References

Synthesis of Butoxybenzene from Phenol and 1-Bromobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butoxybenzene from phenol (B47542) and 1-bromobutane (B133212), a classic example of the Williamson ether synthesis. This reaction is fundamental in organic chemistry and finds applications in the synthesis of various pharmaceutical and fine chemical intermediates. This document details the underlying reaction mechanism, presents a comparative analysis of different synthetic protocols, provides detailed experimental procedures, and outlines the characterization of the final product.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound from phenol and 1-bromobutane proceeds via the Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction involves the deprotonation of a phenol (or an alcohol) to form a phenoxide (or alkoxide) ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the corresponding ether.

In this specific case, phenol is first treated with a base to generate the sodium or potassium phenoxide ion. This is followed by the addition of 1-bromobutane, where the phenoxide ion displaces the bromide ion to yield this compound.

Reaction Scheme:

Comparative Analysis of Synthetic Methodologies

Several methods can be employed for the synthesis of this compound, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability. The choice of base and solvent system is critical to the success of the reaction.

| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Conventional Synthesis | Sodium (Na) | Absolute Ethanol | Reflux | 5 | ~80 | Classical method, requires handling of reactive sodium metal. |

| Sodium Hydride (NaH) | THF or DME | Reflux | Overnight | Good to high | Requires an inert atmosphere and careful handling of NaH. | |

| Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 12-48 | Moderate to high | A milder and safer alternative to strong bases like NaH.[1] | |

| Sodium Hydroxide (B78521) (NaOH) | Dioxane | Room Temperature | - | - | Phenol's acidity allows for the use of a common, less hazardous base.[2] | |

| Phase-Transfer Catalysis (PTC) | Potassium Hydroxide (KOH) | Toluene/Water | 70 | 4 | Good to high | Biphasic system with a catalyst (e.g., TBAB) to facilitate the reaction.[3] |

| Microwave-Assisted Synthesis | Potassium Carbonate (K₂CO₃) | Solvent-free | - | 0.5 | High | Rapid and efficient method, often leading to higher yields in shorter times.[4] |

Experimental Protocols

Conventional Synthesis using Potassium Carbonate in Acetone

This protocol is a common and relatively safe method for the laboratory-scale synthesis of this compound.

Materials:

-

Phenol

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

10% Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution and stir the mixture vigorously.

-

Add 1-bromobutane (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with 10% NaOH solution to remove any unreacted phenol, followed by water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Phase-Transfer Catalyzed (PTC) Synthesis

This method is advantageous for its mild reaction conditions and ease of scale-up.

Materials:

-

Phenol

-

1-Bromobutane

-

Potassium Hydroxide (KOH)

-

Toluene

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Diethyl ether

-

10% Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, prepare a solution of phenol (1.0 eq) in toluene.

-

Add an aqueous solution of potassium hydroxide (e.g., 50% w/v).

-

Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol% of TBAB).

-

Stir the biphasic mixture vigorously and add 1-bromobutane (1.1 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and separate the organic layer.

-

Wash the organic layer with 10% NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify by vacuum distillation.

Mandatory Visualizations

Caption: Reaction mechanism of the Williamson ether synthesis for this compound.

Caption: General experimental workflow for the synthesis of this compound.

Characterization of this compound

Proper characterization of the synthesized this compound is essential to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.3 ppm), -OCH₂- protons (triplet, ~3.9 ppm), methylene (B1212753) protons (-CH₂CH₂CH₃, multiplet, ~1.7 ppm and ~1.5 ppm), and terminal methyl protons (-CH₃, triplet, ~0.9 ppm). |

| ¹³C NMR | Aromatic carbons (~114-159 ppm), -OCH₂- carbon (~67 ppm), and aliphatic carbons (~13-31 ppm).[5] |

| IR Spectroscopy | C-O-C stretching (~1245 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2870-2960 cm⁻¹), and C=C stretching (aromatic ~1600 and 1500 cm⁻¹).[6][7] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 150.[6] |

| Physical Properties | Boiling Point: ~210 °C; Density: ~0.935 g/mL at 25 °C.[8] |

Purification

A common purification procedure for this compound involves the following steps:

-

The crude product is dissolved in a suitable organic solvent like diethyl ether.

-

The solution is washed with a 10% aqueous NaOH solution to remove any unreacted phenol.[8]

-

Subsequent washings with water are performed to remove any residual NaOH and salts.

-

The organic layer is dried over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.

-

The solvent is removed by rotary evaporation.

-

The final purification is achieved by vacuum distillation to obtain pure this compound.[2][8]

Conclusion

The synthesis of this compound from phenol and 1-bromobutane is a versatile and well-established reaction. While the classical Williamson ether synthesis using strong bases in organic solvents is effective, modern variations such as phase-transfer catalysis and microwave-assisted synthesis offer milder, faster, and often more efficient alternatives. The choice of methodology will depend on the specific requirements of the laboratory, including scale, available equipment, and safety considerations. Proper purification and characterization are crucial to ensure the quality of the final product for its intended applications in research and development.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 4. sid.ir [sid.ir]

- 5. This compound(1126-79-0) 13C NMR spectrum [chemicalbook.com]

- 6. Benzene, butoxy- [webbook.nist.gov]

- 7. Benzene, butoxy- [webbook.nist.gov]

- 8. This compound | 1126-79-0 [chemicalbook.com]

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Data of Butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) data for butoxybenzene (C₁₀H₁₄O), a common organic compound used as a solvent and intermediate in chemical synthesis. This document outlines the characteristic spectral features, detailed experimental protocols, and a logical breakdown of its fragmentation pathways, serving as an essential resource for compound identification and characterization.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its specific bonds.

Tabulated IR Absorption Data

The principal IR absorption peaks for this compound are summarized in the table below. These wavenumbers are indicative of the presence of an aromatic ring, an ether linkage, and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |

| 2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| 1600-1585 & 1500-1400 | C=C Stretch | Aromatic Ring | Medium |

| ~1245 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| 900-675 | C-H Out-of-Plane Bend | Monosubstituted Aromatic | Strong |

Data compiled from general spectroscopic tables and principles.[1][2]

Interpretation of Key Peaks:

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on the benzene (B151609) ring.[1][2]

-

Aliphatic C-H Stretch (2960-2850 cm⁻¹): Strong absorptions in this region arise from the C-H stretching vibrations within the butyl group.

-

Aromatic C=C Stretches (1600-1400 cm⁻¹): These two characteristic bands are due to the carbon-carbon stretching vibrations within the aromatic ring.[1][2]

-

C-O-C Asymmetric Stretch (~1245 cm⁻¹): This strong absorption is highly characteristic of the aryl-alkyl ether linkage.

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): Strong bands in this region are typical for the out-of-plane C-H bending of a monosubstituted benzene ring.

Mass Spectrometry of this compound

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Tabulated Mass Spectrometry Data

The mass spectrum of this compound shows a clear molecular ion peak and a series of fragment ions. The base peak, which is the most abundant ion, is observed at m/z 94.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) |

| 150 | [C₁₀H₁₄O]⁺• (Molecular Ion) | 18.4 |

| 94 | [C₆H₅OH]⁺• (Phenol radical cation) | 100 (Base Peak) |

| 77 | [C₆H₅]⁺ (Phenyl cation) | 7.4 |

| 66 | [C₅H₆]⁺• | 5.5 |

| 65 | [C₅H₅]⁺ | 5.3 |

| 41 | [C₃H₅]⁺ | 8.3 |

| 29 | [C₂H₅]⁺ | 11.2 |

Data sourced from the NIST WebBook and ChemicalBook.[3][4]

Interpretation of Key Fragments:

-

Molecular Ion (m/z 150): This peak corresponds to the intact this compound molecule with one electron removed, confirming its molecular weight of 150.22 g/mol .[3][4][5]

-

Base Peak (m/z 94): The most intense peak results from a McLafferty-type rearrangement where a gamma-hydrogen from the butyl chain is transferred to the oxygen atom, followed by the elimination of butene (C₄H₈), resulting in the stable phenol (B47542) radical cation.

-

Phenyl Cation (m/z 77): This fragment is formed by the cleavage of the C-O bond, leading to the loss of the butoxy group and the formation of the phenyl cation.[4]

-

Alkyl Fragments (m/z 41, 29): These peaks are characteristic fragments of the butyl side chain.

Experimental Protocols

The following are generalized protocols for acquiring IR and MS data for a liquid sample like this compound.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Place a single drop of liquid this compound directly onto the center of the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Lower the ATR press arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance vs. wavenumber). Process the baseline to ensure it is flat.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from any impurities.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺•).

-

Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, charged fragments and neutral molecules.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detector records the abundance of ions at each m/z value.

-

Spectrum Generation: The instrument's software plots the relative abundance of each ion against its m/z ratio to generate the mass spectrum.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: General experimental workflow for IR and MS analysis of this compound.

Caption: Primary fragmentation pathways of this compound in EI-Mass Spectrometry.

References

Safeguarding Laboratory Practices: A Technical Guide to Handling Butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for the handling of butoxybenzene in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is a combustible liquid that can cause serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[3] Ingestion is moderately toxic.[3][4][5][6] Upon heating to decomposition, it can emit acrid and irritating fumes.[3][5][6] It is crucial to handle this chemical with appropriate caution.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Physical State | Clear, colorless liquid | [4][5][6][7] |

| Molecular Formula | C10H14O | |

| Molecular Weight | 150.22 g/mol | |

| Boiling Point | 210.3 °C | [4][6][7][8] |

| Melting Point | -19 °C | [4][6][7][8] |

| Flash Point | 82 °C (180 °F) | [1][7][9] |

| Density | 0.935 g/mL at 25 °C | [4][6][7][8] |

| Vapor Pressure | 0.334 mmHg at 25 °C | [7] |

| Water Solubility | 36.6 mg/L at 20 °C | [7] |

| logP (Octanol/Water Partition Coefficient) | 3.5 | [9] |

| Acute Oral Toxicity (LD50, mouse) | 3200 mg/kg | [1][4] |

Experimental Protocol: Acute Oral Toxicity (LD50)

The cited LD50 value of 3200 mg/kg in mice was likely determined following a standardized protocol such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following provides a detailed methodology based on OECD Test Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Principle: A stepwise procedure is used where a single animal is dosed at a time.[10] If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[4][10] This method minimizes the number of animals required to obtain a statistically significant result.

Materials:

-

Test substance: this compound

-

Experimental animals: Typically, female rats or mice from a standard strain, nulliparous and non-pregnant.

-

Vehicle for administration (if necessary)

-

Oral gavage needles

-

Animal caging and husbandry supplies

Methodology:

-

Animal Preparation: Animals are acclimated to laboratory conditions for at least 5 days prior to the study. They are fasted (food, but not water, is withheld) for a period before dosing.

-

Dose Selection: An initial starting dose is selected based on available data or a sighting study. For a substance with an expected LD50 of 3200 mg/kg, a starting dose around 1750 mg/kg might be chosen. The dose progression factor is typically 3.2.

-

Administration: The test substance is administered in a single dose by oral gavage. The volume administered should be minimized.

-

Observation: Each animal is observed for signs of toxicity with special attention during the first 4 hours and then daily for a total of 14 days.[10] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Sequential Dosing: A single animal is dosed at the selected level. If the animal survives for a defined period (typically 48 hours), the next animal is dosed at a higher level (e.g., initial dose x 3.2). If the animal dies, the next animal receives a lower dose (e.g., initial dose / 3.2).

-

Data Analysis: The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.[10]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Safe Handling and Storage

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., Viton™, Butyl) should be worn. Nitrile gloves may offer limited protection for short-duration tasks. Always inspect gloves for integrity before use.

-

Body Protection: A laboratory coat must be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or high vapor concentrations, a respirator with an appropriate organic vapor cartridge is required. Respirator use must be in accordance with a formal respiratory protection program, including fit testing.

Storage:

-

Store in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2][5]

-

Keep containers tightly closed to prevent the release of vapors.[2][5]

-

This compound is incompatible with strong oxidizing agents.[2] Store separately from these materials.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Move the exposed individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.